molecular formula C9H10Cl2F3N B12502669 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B12502669
M. Wt: 260.08 g/mol
InChI Key: NNQYXQKUFMVVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2F3N It is an aromatic amine that contains both chloro and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours. After the reaction, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with modifications to ensure safety and efficiency. The use of toluene as a solvent and anhydrous aluminum trichloride as a catalyst makes the process suitable for industrial applications due to its high safety and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride stands out due to its specific combination of chloro and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H

InChI Key

NNQYXQKUFMVVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl

Origin of Product

United States

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